

# Application Note: Quantification of Citric Acid by High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: Citric Acid

Cat. No.: B15562762

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## Abstract

This application note details a robust and validated method for the quantification of **citric acid** in various samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol provides a reliable and accurate methodology suitable for quality control, research, and development in the pharmaceutical, food and beverage, and chemical industries. The method is based on isocratic elution with a phosphate buffer mobile phase and UV detection at 210 nm, offering excellent linearity, precision, and accuracy.

## Introduction

**Citric acid** is a weak organic acid naturally found in citrus fruits and is widely used as an acidulant, flavoring agent, and preservative in food, beverages, and pharmaceutical preparations.[1][2] Accurate quantification of **citric acid** is crucial for quality control, ensuring product consistency, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and accuracy for the determination of organic acids like **citric acid** in complex matrices.[2] This document provides a comprehensive protocol for its quantification.

## Principle of the Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. The separation is achieved on a C18 stationary phase. **Citric acid**, being a polar compound, is separated from other matrix components using a polar aqueous mobile phase. The mobile phase pH is kept low (around 2.5-2.8) to ensure that the **citric acid** is in its protonated, less polar form, allowing for adequate retention on the nonpolar stationary phase.[1] Quantification is performed by comparing the peak area of **citric acid** in the sample to a calibration curve generated from standards of known concentrations.[3] The detection is typically carried out at a low wavelength, around 210 nm, where **citric acid** exhibits UV absorbance.[3][4][5]

## Apparatus, Reagents, and Chromatographic Conditions

### 3.1 Apparatus and Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
  - Isocratic Pump
  - Autosampler or Manual Injector
  - Column Oven
  - UV/Vis or Diode Array Detector (DAD)
- Chromatography Data System (CDS) software
- Analytical Balance
- pH Meter
- Ultrasonic Bath
- Vortex Mixer
- Syringe filters (0.45  $\mu\text{m}$ , PVDF or Nylon)

- Volumetric flasks and pipettes (Class A)
- HPLC vials

### 3.2 Reagents and Materials

- **Citric Acid**, anhydrous ( $\geq 99.5\%$  purity)
- Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ), HPLC grade
- Orthophosphoric Acid ( $\text{H}_3\text{PO}_4$ ), HPLC grade
- Methanol or Acetonitrile, HPLC grade
- Water, HPLC grade or Milli-Q

**3.3 Chromatographic Conditions** A summary of the recommended chromatographic conditions is presented in Table 1.

Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 $\mu\text{m}$ particle size (or equivalent)
Mobile Phase	50 mM Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ), pH adjusted to 2.8 with $\text{H}_3\text{PO}_4$ . <a href="#">[1]</a>
Elution Mode	Isocratic
Flow Rate	0.7 mL/min
Column Temp.	35 $^\circ\text{C}$ <a href="#">[6]</a>
Injection Vol.	10 $\mu\text{L}$
Detector	UV/Vis or DAD
Wavelength	210 nm <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Run Time	Approx. 10 minutes

## Experimental Protocols

### 4.1 Mobile Phase Preparation (1 L)

- Weigh 6.8 g of Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ) and dissolve it in approximately 950 mL of HPLC-grade water.[\[1\]](#)
- Adjust the pH of the solution to 2.8 using orthophosphoric acid.[\[1\]](#)
- Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
- Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration before use.[\[1\]](#)

### 4.2 Standard Solution Preparation

- Stock Standard Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 100 mg of anhydrous **citric acid** and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration.
- Working Standard Solutions: Prepare a series of working standards (e.g., 20, 40, 60, 80, 100  $\mu\text{g/mL}$ ) by performing serial dilutions of the stock standard solution with the mobile phase.[\[6\]](#) These solutions should be prepared fresh daily.[\[1\]](#)

### 4.3 Sample Preparation The sample preparation procedure may vary depending on the matrix.

- Liquid Samples (e.g., Beverages, Juices):
  - Centrifuge the sample at 3000 g for 10 minutes to remove any particulate matter.
  - Accurately dilute the supernatant with the mobile phase to bring the **citric acid** concentration within the calibration range. A preliminary test may be needed to determine the appropriate dilution factor.
  - Filter the diluted sample through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.
- Solid Samples (e.g., Powders, Formulations):

- Accurately weigh a known amount of the homogenized sample.
- Dissolve the sample in a known volume of mobile phase.
- Use an ultrasonic bath to ensure complete dissolution.
- Dilute as necessary to fall within the calibration range.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

#### 4.4 System Equilibration and Analysis Sequence

- Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved (typically 30-60 minutes).
- Set up the analysis sequence in the CDS software:
  - Inject a blank (mobile phase) to ensure no system contamination.
  - Inject the working standard solutions in order of increasing concentration.
  - Inject the prepared sample solutions. It is recommended to inject samples in duplicate or triplicate.
  - Inject a standard solution periodically (e.g., after every 10 sample injections) to check for system drift.

#### 4.5 Quantification

- Calibration Curve: Generate a calibration curve by plotting the peak area of the **citric acid** standard injections against their corresponding concentrations. Perform a linear regression analysis on the data. The correlation coefficient ( $r^2$ ) should be  $\geq 0.99$ .[\[1\]](#)[\[6\]](#)
- Sample Analysis: Identify the **citric acid** peak in the sample chromatogram by comparing its retention time with that of the standards.
- Calculate the concentration of **citric acid** in the prepared sample solution using the linear regression equation from the calibration curve.

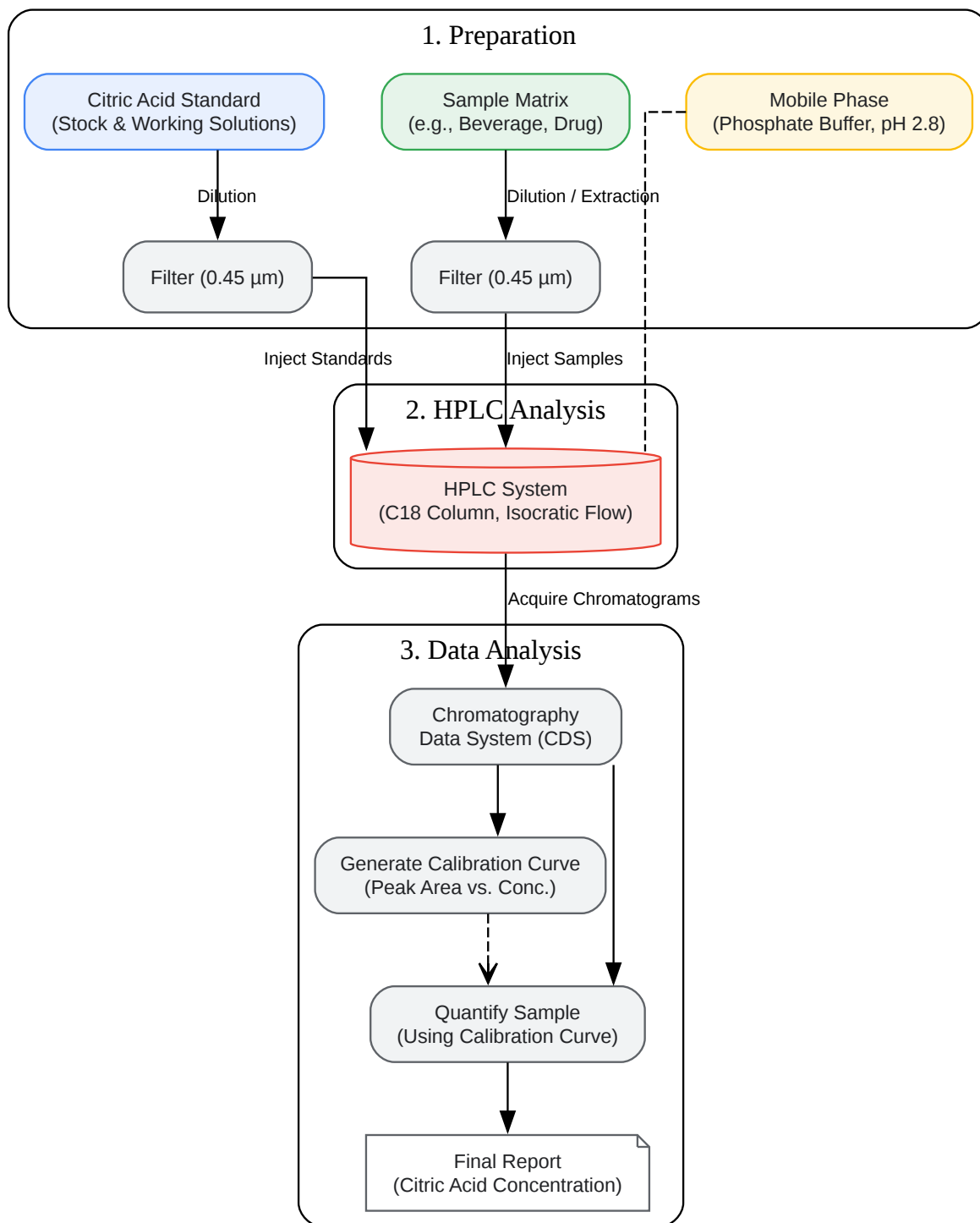
- Calculate the final concentration in the original sample by applying the dilution factor used during sample preparation.

## Method Validation Summary

The described HPLC method is validated to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 2 based on typical performance characteristics found in the literature.

Validation Parameter	Typical Value/Acceptance Criteria
Linearity ( $r^2$ )	$\geq 0.995$ [1][6]
Limit of Detection (LOD)	0.03 - 3.31 $\mu\text{g/mL}$ [5]
Limit of Quantification (LOQ)	0.10 - 11.03 $\mu\text{g/mL}$ [5]
Precision (RSD%)	Intra-day: $< 2.0\%$ [6], Inter-day: $< 3.0\%$ [1]
Accuracy (Recovery %)	82% - 110%[5]
Specificity	The peak for citric acid should be well-resolved from other matrix components and impurities.

## Visual Diagrams



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Caption: Experimental workflow for **citric acid** quantification by HPLC.

This document provides a general framework. Specific parameters may need to be optimized depending on the sample matrix and the specific HPLC system used. Always ensure system suitability criteria are met before proceeding with sample analysis.

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- To cite this document: BenchChem. [Application Note: Quantification of Citric Acid by High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562762#methodology-for-citric-acid-quantification-by-hplc>]

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